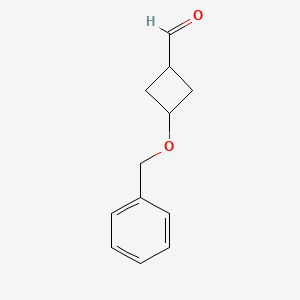
3-(Benzyloxy)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C12H14O2. It is a cyclobutane derivative with a benzyloxy group attached to the third carbon and an aldehyde group attached to the first carbon. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)cyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxy derivative. This intermediate is then subjected to oxidation to introduce the aldehyde group at the first carbon position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-(Benzyloxy)cyclobutane-1-carboxylic acid.
Reduction: 3-(Benzyloxy)cyclobutan-1-ol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)cyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(Benzyloxy)cyclobutan-1-ol: Similar structure but with an alcohol group instead of an aldehyde group.
3-(Benzyloxy)cyclobutanone: Similar structure but with a ketone group instead of an aldehyde group.
Uniqueness
3-(Benzyloxy)cyclobutane-1-carbaldehyde is unique due to the presence of both a benzyloxy group and an aldehyde group on the cyclobutane ring
Biologische Aktivität
3-(Benzyloxy)cyclobutane-1-carbaldehyde is an organic compound recognized for its unique structural features, including a cyclobutane ring and a benzyloxy substituent. This compound has garnered interest due to its potential applications in synthetic organic chemistry and medicinal chemistry, particularly in drug development. Despite limited direct documentation of its biological activities, compounds with similar structures often exhibit significant biological properties, warranting further exploration of this compound.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : C11H12O2
- Molecular Weight : 180.21 g/mol
- Functional Groups :
- Cyclobutane ring
- Benzyloxy group
- Aldehyde functional group
This combination of functional groups enhances the compound's stability and reactivity, making it a candidate for various chemical reactions and biological interactions.
Biological Activity Overview
While specific studies on the biological activity of this compound are scarce, we can infer potential activities based on its structural similarities to other compounds. The presence of the benzyloxy group may enhance interactions with biological targets, potentially leading to applications in drug development or biochemical research.
Potential Biological Activities
- Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties. For instance, derivatives of benzyloxy-substituted compounds have demonstrated efficacy against various bacterial strains .
- Anticancer Properties : Some benzyloxy-containing compounds have been evaluated for their anticancer activities, showing promising results in inhibiting tumor growth in vitro and in vivo .
- Enzyme Inhibition : The structural features suggest potential interactions with enzymes, which could lead to inhibition or modulation of enzymatic activity relevant to disease processes.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or structurally similar to this compound. Below is a summary of relevant findings:
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclobutane Ring : Utilizing cyclization reactions involving appropriate precursors.
- Introduction of the Benzyloxy Group : Employing methods such as nucleophilic substitution or etherification.
- Aldehyde Functionalization : Achieved through oxidation reactions or formylation techniques.
These steps can vary based on laboratory protocols and desired yields.
Eigenschaften
CAS-Nummer |
156865-33-7 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-phenylmethoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2 |
InChI-Schlüssel |
PFDGLWBUJWFRJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1OCC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















